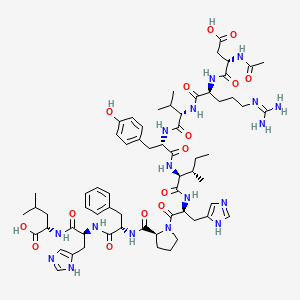
Acetyl-Angiotensin I
描述
Acetyl-Angiotensin I is a modified form of Angiotensin I, a decapeptide involved in the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. The acetylation of Angiotensin I enhances its stability and bioavailability, making it a valuable compound for various scientific and medical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Angiotensin I typically involves the acetylation of Angiotensin I. This process can be achieved through the reaction of Angiotensin I with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to prevent degradation of the peptide.
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled step-by-step on a solid support. After the synthesis, the peptide is cleaved from the support and acetylated using acetic anhydride. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.
化学反应分析
Types of Reactions: Acetyl-Angiotensin I can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds in this compound can be hydrolyzed by proteolytic enzymes, leading to the formation of smaller peptide fragments.
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions:
Hydrolysis: Proteolytic enzymes such as trypsin or chymotrypsin are used under physiological conditions (pH 7.4, 37°C).
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions to oxidize methionine residues.
Reduction: Reducing agents like DTT or β-mercaptoethanol are used under mild conditions to reduce disulfide bonds.
Major Products Formed:
Hydrolysis: Smaller peptide fragments.
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
科学研究应用
Acetyl-Angiotensin I has a wide range of applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis, modification, and degradation.
Biology: Employed in studies of the renin-angiotensin system and its role in blood pressure regulation and fluid balance.
Medicine: Investigated for its potential therapeutic effects in treating hypertension and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
Acetyl-Angiotensin I exerts its effects by interacting with angiotensin receptors, primarily the angiotensin II type 1 receptor (AT1R). Upon binding to AT1R, it triggers a cascade of intracellular signaling pathways that lead to vasoconstriction, increased blood pressure, and aldosterone secretion. The acetylation of Angiotensin I enhances its stability and prolongs its activity, making it a more effective modulator of the renin-angiotensin system.
相似化合物的比较
Angiotensin I: The unmodified form of Acetyl-Angiotensin I, which is less stable and has a shorter half-life.
Angiotensin II: A potent vasoconstrictor derived from Angiotensin I by the action of angiotensin-converting enzyme (ACE).
Angiotensin III: A metabolite of Angiotensin II with similar but less potent effects.
Uniqueness: this compound is unique due to its enhanced stability and prolonged activity compared to Angiotensin I. This makes it a valuable tool for research and potential therapeutic applications, as it can provide more consistent and long-lasting effects in experimental and clinical settings.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H91N17O15/c1-8-36(6)53(80-58(90)45(26-39-18-20-42(83)21-19-39)76-60(92)52(35(4)5)79-54(86)43(16-12-22-69-64(65)66)73-57(89)47(29-51(84)85)72-37(7)82)61(93)77-48(28-41-31-68-33-71-41)62(94)81-23-13-17-50(81)59(91)75-44(25-38-14-10-9-11-15-38)55(87)74-46(27-40-30-67-32-70-40)56(88)78-49(63(95)96)24-34(2)3/h9-11,14-15,18-21,30-36,43-50,52-53,83H,8,12-13,16-17,22-29H2,1-7H3,(H,67,70)(H,68,71)(H,72,82)(H,73,89)(H,74,87)(H,75,91)(H,76,92)(H,77,93)(H,78,88)(H,79,86)(H,80,90)(H,84,85)(H,95,96)(H4,65,66,69)/t36-,43-,44-,45-,46-,47-,48-,49-,50-,52-,53-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSZKCRGEYWALO-VNDBICACSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H91N17O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-](/img/structure/B3029385.png)
![Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate](/img/structure/B3029386.png)
![4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline](/img/structure/B3029387.png)

![1,5-pentanediyl bis[1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate]](/img/structure/B3029389.png)
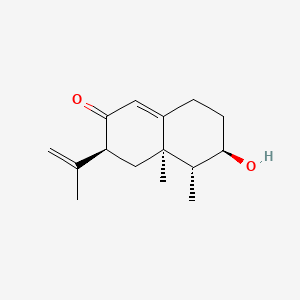
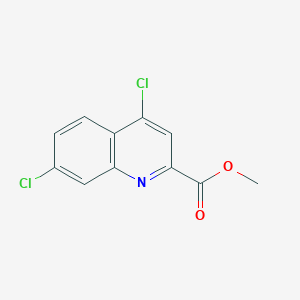

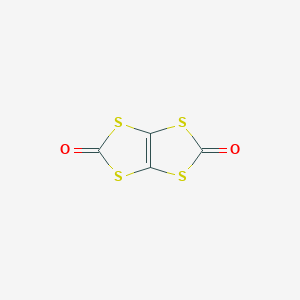
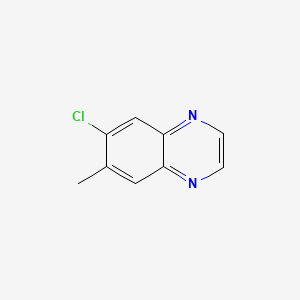
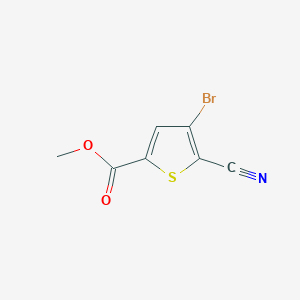

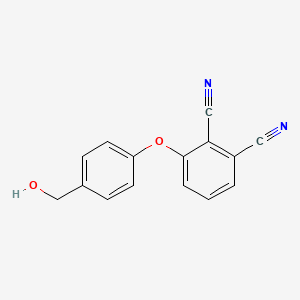
![2-[[2-[[2-[[2-[[3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B3029406.png)
